2-{[(4-bromophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione
Description
The compound 2-{[(4-bromophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of the isoindole-1,3-dione scaffold, characterized by a 2,3-dihydro-1H-isoindole core. Key structural features include:
- A nitro group at position 5, acting as a strong electron-withdrawing group (EWG) that influences electronic properties and reactivity.
- The isoindole-1,3-dione backbone, which provides rigidity and planar geometry, often utilized in medicinal chemistry for protein binding.
The use of crystallographic software like SHELX (e.g., SHELXL, SHELXS) is critical for determining the three-dimensional structures of such compounds .
Properties
Molecular Formula |
C15H10BrN3O4 |
|---|---|
Molecular Weight |
376.16 g/mol |
IUPAC Name |
2-[(4-bromoanilino)methyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H10BrN3O4/c16-9-1-3-10(4-2-9)17-8-18-14(20)12-6-5-11(19(22)23)7-13(12)15(18)21/h1-7,17H,8H2 |
InChI Key |
NQQBVFLQWJOTRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Nitration of Phthalimide Derivatives
A common precursor for nitro-substituted isoindoles is 4-nitrophthalimide (5-nitroisoindole-1,3-dione), which can be synthesized via nitration of phthalimide using mixed nitric-sulfuric acid. The nitration typically occurs at position 5 due to the electron-withdrawing effect of the imide carbonyl groups.
Procedure :
Hydrolysis and Functionalization
The nitroisoindole core can be further modified via hydrolysis to generate reactive intermediates. For example, 3-amino-4-hydroxyphthalic acid (derived from dimethyl 3-amino-4-hydroxyphthalate hydrolysis) serves as a precursor for condensations with amines.
Key Reaction :
$$
\text{Dimethyl 3-amino-4-hydroxyphthalate} \xrightarrow{\text{NaOH (aq)}} \text{3-amino-4-hydroxyphthalic acid} + 2\text{CH}_3\text{OH}
$$
Base-mediated hydrolysis at 80°C for 12 hours achieves >90% conversion.
Introduction of the (4-Bromophenyl)amino Methyl Group
Mannich Reaction Approach
The Mannich reaction enables the introduction of the aminomethyl group via a three-component reaction between the isoindole core, formaldehyde, and 4-bromoaniline.
Procedure :
Alkylation of 4-Bromoaniline
Alternative routes employ alkylation of 4-bromoaniline with a bromomethyl-substituted nitroisoindole.
Procedure :
- 5-Nitro-2-(bromomethyl)isoindole-1,3-dione is synthesized by treating 5-nitroisoindole-1,3-dione with N-bromosuccinimide (NBS) in CCl₄ under UV light.
- The bromide intermediate is reacted with 4-bromoaniline in DMF at 60°C for 12 hours.
- The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Yield : 45–50% (lower due to competing elimination).
Cyclization and Final Assembly
One-Pot Condensation-Cyclization
A patented method (EP2118058B9) describes a two-stage process involving intermediate isolation to enhance purity:
Stage 1 : Condensation of 2-bromo-4'-benzyloxypropiophenone with 4-benzyloxyaniline hydrochloride in ethanol/triethylamine yields N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone .
Stage 2 : Cyclization under reflux in ethanol with catalytic HCl produces the isoindole core, followed by nitro-group introduction via nitration.
Conditions :
Catalytic Hydrogenation for Amino Group Installation
Post-cyclization, the nitro group can be reduced to an amine, followed by re-protection:
- 5-Nitroisoindole is hydrogenated over Pd/C (10%) in methanol to yield 5-aminoisoindole.
- The amine is protected as a phthalimide via reaction with phthalic anhydride.
- The (4-bromophenyl)amino methyl group is introduced via Mannich reaction.
Comparative Analysis of Synthetic Routes
Notes :
- The one-pot cyclization method () offers superior yield and purity due to intermediate crystallization.
- Mannich reactions are simpler but suffer from lower yields due to byproduct formation.
Characterization and Validation
Spectroscopic Data
X-ray Diffraction
Crystalline intermediates (e.g., N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone ) exhibit characteristic peaks at 2θ = 6.71°, 19.00°, and 23.49°, confirming planar aromatic stacking.
Industrial-Scale Considerations
For kilogram-scale production, the one-pot cyclization method () is preferred due to:
- Minimal purification steps.
- Ethanol solvent recyclability.
- High regioselectivity (>98% by HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[(4-bromophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can yield amino derivatives.
Scientific Research Applications
2-{[(4-bromophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(4-bromophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Isoindole-1,3-dione Derivatives
Key Observations:
Substituent Effects on Molecular Weight :
- The acetyl-substituted analog (384.13 g/mol) has a higher molecular weight than the brominated target compound (~376.16 g/mol) due to the acetyl group's additional carbons and oxygen, offsetting bromine's atomic mass .
- The 2-oxopropyl derivative (277.32 g/mol) is significantly lighter, reflecting its simpler substituent structure .
Electronic and Steric Properties: Nitro vs. Bromo vs. Acetyl: Bromine’s electronegativity and polarizability enable halogen bonding, whereas the acetyl group introduces ketone functionality, altering solubility and hydrogen-bonding capacity .
Structural Diversity: The pyrazole-containing analog () incorporates a heterocyclic ring, which may improve solubility and offer additional sites for π-π stacking or metal coordination . The amino-methylphenyl group in the 5-chloro derivative () introduces a basic amine, enabling pH-dependent solubility and protonation-driven interactions .
Functional Group Implications :
- Amide Backbone : Common to all compounds, the isoindole-1,3-dione core facilitates planar stacking interactions, critical for binding to biological targets like enzymes or receptors.
- Nitro Group : Unique to the target and acetyl analog, this group may confer stability against metabolic degradation compared to halogenated or alkylated derivatives.
Biological Activity
The compound 2-{[(4-bromophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione is a member of the isoindole class of derivatives. Its structure includes a nitro group, an amine linkage, and a bromophenyl moiety, which contribute to its unique chemical properties and potential biological activities. The molecular formula of this compound is , with a molecular weight of approximately 365.18 g/mol.
The presence of the bromine atom and the nitro group in its structure can significantly influence both its reactivity and biological activity. The nitro group can be reduced to form reactive intermediates that have the potential to interact with cellular components, leading to various biological effects such as apoptosis in cancer cells or modulation of inflammatory responses.
Anticancer Properties
Compounds similar to 2-{[(4-bromophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione have been studied for their anticancer properties. The compound's structural features suggest it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. Research indicates that isoindole derivatives can exhibit cytotoxic effects against various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest.
Interaction Studies
Interaction studies have revealed that compounds with similar structures can engage with multiple protein targets implicated in disease mechanisms. Techniques such as molecular docking and in vitro assays are typically employed to elucidate these interactions and assess the therapeutic potential of the compound.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies demonstrate that modifications in the molecular structure can lead to variations in biological activity. For instance:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5-amino-2-{[(4-bromophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione | Contains an amino group instead of a nitro group | Different reactivity profile due to amino substitution |
| 2-(3,4-dimethylphenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione | Lacks bromine; contains dimethyl substitution | Variation in solubility and biological activity |
| 2-{[(5-bromo-2-methylphenyl)amino]methyl}-5-nitro-isoindole | Different position for bromination | Affects electronic properties and potential interactions |
These comparisons highlight how specific functional groups can alter the compound's reactivity and biological efficacy.
Study on Anticancer Activity
In one study, 2-{[(4-bromophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione was tested against several cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, suggesting its potential as a lead compound for further development.
Inhibition of Enzymatic Activity
Another investigation focused on the compound's ability to inhibit specific enzymes involved in tumor progression. The findings demonstrated that the compound effectively reduced enzyme activity in vitro, supporting its role as a potential therapeutic agent against cancer.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for constructing the isoindole-1,3-dione core in this compound?
- Methodological Answer : The isoindole-1,3-dione scaffold is typically synthesized via cyclization of substituted phthalic anhydrides or via Michael addition reactions. For derivatives with nitro groups, regioselective nitration of precursor aromatic rings is critical. For example, nitration at the 5-position can be achieved using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration. Post-functionalization with bromophenylamine groups involves reductive amination or nucleophilic substitution, requiring anhydrous conditions and catalysts like Pd/C or NaBH₄ .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The 4-bromophenyl group shows characteristic aromatic protons (δ 7.2–7.8 ppm) and a singlet for the methylene bridge (δ ~4.2 ppm). The nitro group deshields adjacent protons, shifting their signals downfield.
- IR : Stretching vibrations for C=O (isoindole-dione, ~1700–1750 cm⁻¹) and NO₂ (~1520–1350 cm⁻¹) are diagnostic.
- HRMS : Molecular ion peaks should align with the exact mass (e.g., C₁₆H₁₁BrN₃O₄⁺ requires m/z ≈ 396.99). Cross-referencing with published analogs (e.g., bromophenyl-containing compounds in crystallographic databases) ensures accuracy .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing the regioselectivity of nitration in this scaffold?
- Methodological Answer :
- Factor Screening : Use a fractional factorial design to test variables like nitrating agent (HNO₃ vs. AcONO₂), solvent (H₂SO₄ vs. CH₃COOH), and temperature. Monitor by TLC/HPLC.
- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., meta-nitration), while higher temperatures may shift to para-dominant pathways.
- Contradiction Resolution : If conflicting regioselectivity arises in literature (e.g., meta vs. para), employ computational modeling (DFT) to predict electron density maps of the aromatic ring pre-nitration .
Q. How can researchers address discrepancies in reported solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Profiling : Use a standardized shake-flask method with solvents of varying polarity (e.g., DMSO, EtOH, hexane) at 25°C. Quantify via UV-Vis spectroscopy at λ_max (e.g., ~300 nm for nitroaromatics).
- pH-Dependent Studies : The compound’s amide and nitro groups may exhibit pH-sensitive solubility. Titrate in buffered solutions (pH 2–12) to identify ionization points.
- Data Harmonization : Compare results with structurally similar compounds (e.g., 5-nitroisoindole derivatives) to contextualize outliers .
Q. What strategies are recommended for analyzing the environmental fate of this compound, given its bromine and nitro substituents?
- Methodological Answer :
- Abiotic Degradation : Simulate hydrolysis (pH 7.4 buffer, 37°C) and photolysis (UV light, λ = 254 nm) over 30 days. Monitor degradation products via LC-MS/MS.
- Biotic Transformation : Use soil microcosms or activated sludge to assess microbial metabolism. Track bromine release via ion chromatography.
- Ecotoxicity : Test on model organisms (e.g., Daphnia magna) using OECD guidelines. Compare with baseline toxicity of non-brominated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
